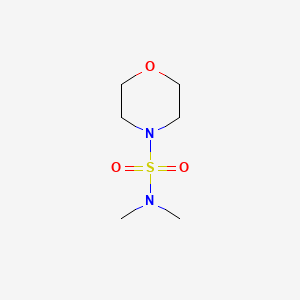

n,n-Dimethylmorpholine-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of n,n-Dimethylmorpholine-4-sulfonamide would involve methods similar to those used for other sulfonamides. N-Heteroaryl sulfonamides, significant in pharmaceuticals, are synthesized through direct C–N bond formation via N-heteroarylation, offering a genotoxicity-free alternative to traditional methods (Ghosh et al., 2023).

Molecular Structure Analysis

The molecular structure of n,n-Dimethylmorpholine-4-sulfonamide would be characterized by its sulfonamide group, a common feature in many bioactive compounds. This structure confers various biological activities, making sulfonamides versatile in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Chemical Reactions and Properties

Sulfonamides, including n,n-Dimethylmorpholine-4-sulfonamide, participate in a range of chemical reactions, contributing to their broad utility in medicinal chemistry. Their reactivity is guided by the sulfonamide group, enabling diverse biological activities and pharmaceutical applications (Carta et al., 2012).

Physical Properties Analysis

Compounds like n,n-Dimethylmorpholine-4-sulfonamide exhibit specific physical properties due to their molecular structure. These properties influence their solubility, stability, and interaction with biological systems, crucial for their effectiveness as therapeutic agents (Kiefer et al., 2011).

Chemical Properties Analysis

The chemical properties of n,n-Dimethylmorpholine-4-sulfonamide, particularly its reactivity and interactions with biological targets, are central to its pharmacological potential. These properties are determined by the functional groups present in its structure, enabling specific interactions with biological molecules and pathways (Okwuchukwu & Bandyopadhyay, 2020).

Applications De Recherche Scientifique

Enzyme Inhibitory and Computational Studies

N,N-Dimethylmorpholine-4-sulfonamide derivatives are explored in the context of Alzheimer’s disease treatment. A study by Abbasi et al. (2018) synthesizes a series of sulfonamides and tests them for inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's. Notably, one derivative exhibited significant inhibitory activity, suggesting potential as a lead structure for designing acetylcholinesterase inhibitors (Abbasi et al., 2018).

Novel Synthesis Techniques

Yavari et al. (2014) report a novel one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives using N,N-dimethylmorpholine-4-sulfonamide. This method yields moderate to good results, indicating its utility in creating complex sulfonamide structures (Yavari et al., 2014).

Structural and Thermochemical Studies

A study by Aitipamula et al. (2012) investigates the solvate formation in sulfonamides like N,N-dimethylmorpholine-4-sulfonamide. The study characterizes various solvates and examines their stability and molecular interactions. This research provides insights into the physical and chemical properties of sulfonamide derivatives (Aitipamula et al., 2012).

Antiviral Activity

Selvakumar et al. (2018) synthesize a series of morpholine substituted sulfonamide derivatives and evaluate their antiviral activity. One of the sulfonamide derivatives showed significantly higher antiviral activity than Ribavirin, a commercial antiviral drug, suggesting the potential of these derivatives in antiviral therapies (Selvakumar et al., 2018).

Inhibition of Carbonic Anhydrase and Acetylcholinesterase

Ozmen Ozgun et al. (2019) create pyrazoline benzensulfonamides, integrating the pharmacophores of pyrazoline and sulfonamide. These compounds show inhibition of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity, indicating their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-dimethylmorpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-7(2)12(9,10)8-3-5-11-6-4-8/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFOHHASSCNHHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279138 |

Source

|

| Record name | n,n-dimethylmorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dimethylmorpholine-4-sulfonamide | |

CAS RN |

5433-57-8 |

Source

|

| Record name | NSC11368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethylmorpholine-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)